Quinolin-8-yl 2,5-dichlorobenzenesulfonate
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Overview
Description
Quinolin-8-yl 2,5-dichlorobenzenesulfonate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a quinoline moiety and a dichlorobenzenesulfonate group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl 2,5-dichlorobenzenesulfonate typically involves the reaction of quinoline derivatives with 2,5-dichlorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 2,5-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonate group, leading to the formation of various derivatives.
Oxidation and Reduction: The quinoline moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline or benzene rings. These derivatives can exhibit diverse chemical and biological properties .
Scientific Research Applications
Quinolin-8-yl 2,5-dichlorobenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibition and protein-ligand interactions
Medicine: The compound has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of quinolin-8-yl 2,5-dichlorobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate into DNA, inhibiting DNA replication and transcription. Additionally, the compound can bind to proteins, altering their function and activity. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities
2,5-Dichlorobenzenesulfonate: A sulfonate derivative with applications in organic synthesis and as a reagent in chemical reactions
Uniqueness
Quinolin-8-yl 2,5-dichlorobenzenesulfonate is unique due to the combination of the quinoline and dichlorobenzenesulfonate moieties, which confer distinct chemical and biological properties. This combination allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
quinolin-8-yl 2,5-dichlorobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3S/c16-11-6-7-12(17)14(9-11)22(19,20)21-13-5-1-3-10-4-2-8-18-15(10)13/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJMAFCRWQCZDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365682 |
Source
|
Record name | quinolin-8-yl 2,5-dichlorobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432021-47-1 |
Source
|
Record name | quinolin-8-yl 2,5-dichlorobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structural characterization of Quinolin-8-yl 2,5-dichlorobenzenesulfonate?
A1: this compound is an organic compound formed by the esterification of 8-hydroxyquinoline with 2,5-dichlorobenzenesulfonyl chloride. While the abstract doesn't explicitly mention molecular weight or spectroscopic data, it does provide the following structural information []:
- Key Structural Feature: The torsion angle about the O—S bond linking the quinoline system and the benzene ring is 146.2° []. This information suggests a non-planar conformation for the molecule.
Q2: Are there any notable intermolecular interactions present in the crystal structure of this compound?
A2: Yes, the crystal structure of this compound exhibits weak intermolecular C—H⋯O hydrogen bonds []. These interactions likely contribute to the stability and packing arrangement of the molecules within the crystal lattice.
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